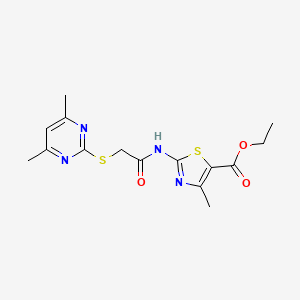

Ethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

Description

Ethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and an ethyl carboxylate at position 4. The acetamido group at position 2 is linked to a 4,6-dimethylpyrimidin-2-ylthio moiety. This structure combines key pharmacophores: the thiazole ring (implicated in bioactivity modulation) and the pyrimidine-thioether group (known for enzyme inhibition and anticancer properties). The ethyl carboxylate enhances solubility, while the methyl and pyrimidine groups contribute to steric and electronic interactions with biological targets .

Properties

IUPAC Name |

ethyl 2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S2/c1-5-22-13(21)12-10(4)18-15(24-12)19-11(20)7-23-14-16-8(2)6-9(3)17-14/h6H,5,7H2,1-4H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGWWEOPFPNESJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=CC(=N2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C13H16N4O2S, with a molecular weight of 292.36 g/mol. Its structure incorporates a thiazole ring, a pyrimidine moiety, and an acetamido group, which are essential for its biological activity.

1. Inhibition of Acetylcholinesterase (AChE)

Research has shown that compounds containing thiazole and pyrimidine structures exhibit significant AChE inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. This compound was evaluated alongside other derivatives, demonstrating promising results in reducing AChE activity in vitro .

2. Sirtuin 2 Inhibition

The compound has also been investigated as a potential inhibitor of human sirtuin 2 (SIRT2), an enzyme involved in various biological processes including cell cycle regulation and metabolism. A structure-activity relationship (SAR) study indicated that modifications to the thiazole and pyrimidine components could enhance SIRT2 inhibition .

Case Studies

- Alzheimer's Disease Models : In a study using transgenic mice models of Alzheimer's disease, compounds similar to this compound demonstrated significant reductions in AChE levels and improvements in cognitive function tests .

- Cancer Research : Another study focused on the effects of SIRT2 inhibitors on cancer cell lines. The ethyl derivative showed potential in reducing cell proliferation and inducing apoptosis in SIRT2-overexpressing cancer cells .

Scientific Research Applications

SIRT2 Inhibition

Recent studies have identified derivatives of this compound as potent and selective inhibitors of SIRT2, a protein implicated in various diseases, including cancer and neurodegenerative disorders. The inhibition of SIRT2 can lead to altered cellular processes such as cell cycle regulation and apoptosis, making it a target for cancer therapy .

Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro. For instance, it was tested against various human tumor cell lines, showing significant cell growth inhibition. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Antimicrobial Activity

Preliminary investigations suggest that the compound may exhibit antimicrobial properties. Similar thiazole and pyrimidine derivatives have shown efficacy against a range of bacterial and fungal pathogens. The structural features of the compound may enhance its interaction with microbial targets.

Synthetic Route Overview

- Starting Materials : Key starting materials include 4,6-dimethylpyrimidine derivatives and thiazole precursors.

- Reagents : Common reagents used in the synthesis include acetic anhydride and various catalysts.

- Yield Optimization : Techniques such as temperature control and reaction time adjustments are employed to maximize yield.

Study 1: SIRT2 Inhibition

In a study published in PubMed, researchers synthesized various derivatives of this compound and evaluated their SIRT2 inhibitory activity. Among them, one derivative exhibited an IC50 value indicating high potency against SIRT2, suggesting its potential as a therapeutic agent for diseases where SIRT2 is dysregulated .

Study 2: Anticancer Efficacy

Another study conducted by the National Cancer Institute assessed the anticancer efficacy of related compounds. The results indicated that certain derivatives led to significant inhibition rates across multiple cancer cell lines, reinforcing the potential application of this compound in cancer treatment strategies .

Study 3: Antimicrobial Properties

Research into the antimicrobial effects of thiazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that Ethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate may also possess similar antimicrobial capabilities due to its structural features.

Comparison with Similar Compounds

Structural Comparison

Core Heterocyclic Modifications

- Target Compound : Features a 4-methylthiazole-5-carboxylate core with a 4,6-dimethylpyrimidin-2-ylthioacetamido substituent.

- Compound 3g (Ethyl 2-[2-((4,5-dihydrothiazol-2-yl)thio)acetamido]-5-methylthiazole-4-carboxylate) : Replaces the pyrimidine group with a saturated 4,5-dihydrothiazolylthio moiety, reducing aromaticity and rigidity .

- Compound 12 Series (Benzoxazole Derivatives) : Substitutes the thiazole core with benzoxazole, altering electronic properties and binding interactions .

Substituent Variations

- Compound 21 (Dual Sirt2/HDAC6 Inhibitor) : Shares the 4,6-dimethylpyrimidin-2-ylthio group but incorporates a benzyltriazolylmethyl extension, enhancing HDAC6 selectivity .

- Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Replaces the pyrimidine-thioether with a cyano-hydroxyphenyl group, optimizing uric acid reduction (febuxostat intermediate) .

Table 1: Structural and Functional Comparison

Enzyme Inhibition

- Target Compound : Structural analogs (e.g., Compound 21) inhibit Sirt2 and HDAC6, enzymes implicated in cancer progression. The pyrimidine-thioether group likely chelates zinc in HDAC6’s active site .

- Compound 12 Series : Induces apoptosis in HepG2 cells via BAX/Bcl-2 modulation and caspase-3 activation, contrasting with the target compound’s enzymatic focus .

Cytotoxicity

- Benzoxazole Derivatives (12c–h) : Exhibit IC₅₀ values <10 μM against HepG2, comparable to cisplatin .

- Pyrimidine-Thiazole Hybrids: Limited cytotoxicity data, but enzyme inhibition suggests indirect antiproliferative effects .

Physicochemical Properties

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical method for constructing thiazole rings. Here, ethyl 2-amino-4-methylthiazole-5-carboxylate is synthesized via cyclocondensation of α-haloketones with thiourea derivatives:

Reaction Conditions

- Reactants : Ethyl 2-bromoacetoacetate (1.0 equiv), thiourea (1.2 equiv)

- Solvent : Ethanol (anhydrous)

- Temperature : Reflux at 80°C for 6–8 hours

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol

Mechanism :

- Nucleophilic attack by thiourea on the α-bromoketone.

- Cyclization with elimination of HBr to form the thiazole ring.

Alternative Route: Cyclization of Thioamides

A modified approach utilizes thioamide intermediates for improved regioselectivity:

Procedure :

- React ethyl acetoacetate with phosphorus pentasulfide (P₂S₅) to form the thioamide.

- Treat with methyl iodide for S-alkylation.

- Cyclize under acidic conditions (HCl/EtOH) to yield the thiazole.

Advantages : Higher purity (>90%) and reduced side products.

Synthesis of the Pyrimidinylthioacetamido Side Chain

Preparation of 4,6-Dimethylpyrimidine-2-thiol

The pyrimidinylthiol moiety is synthesized via nucleophilic aromatic substitution:

Reaction Setup :

- Substrate : 2-Chloro-4,6-dimethylpyrimidine (1.0 equiv)

- Nucleophile : Thiourea (1.5 equiv)

- Solvent : Ethanol/water (3:1)

- Conditions : Reflux at 70°C for 4 hours

Workup :

- Neutralize with NaOH, extract with dichloromethane, and purify via silica gel chromatography.

Thioether Formation: 2-((4,6-Dimethylpyrimidin-2-yl)thio)acetic Acid

The thiol intermediate reacts with chloroacetic acid to form the thioether:

Steps :

- Dissolve 4,6-dimethylpyrimidine-2-thiol (1.0 equiv) in NaOH solution (10% w/v).

- Add chloroacetic acid (1.2 equiv) and stir at 25°C for 12 hours.

- Acidify with HCl to precipitate the product.

Amide Coupling: Final Assembly

Acid Chloride Method

Reagents :

- 2-((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid (1.0 equiv)

- Thionyl chloride (SOCl₂, 2.0 equiv)

- Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.1 equiv)

- Base: Triethylamine (TEA, 2.0 equiv)

Procedure :

- Convert the thioether acid to its acid chloride using SOCl₂ (40°C, 2 hours).

- Add dropwise to a solution of the thiazole amine and TEA in dichloromethane (0°C).

- Stir at room temperature for 4 hours.

Workup :

Wash with NaHCO₃, dry over MgSO₄, and purify via column chromatography (ethyl acetate/hexane).

Carbodiimide-Mediated Coupling

Reagents :

- EDC (1.5 equiv), HOBt (1.5 equiv)

- DMF (anhydrous)

Conditions :

Stir at 25°C for 12 hours.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Catalytic Enhancements

- DMAP Catalyst : Adds 10–15% yield improvement in amide formation.

- Microwave Assistance : Reduces coupling time from 12 hours to 1 hour at 100°C.

Analytical Data and Characterization

Spectroscopic Validation

Purity Assessment

Industrial-Scale Adaptations

Continuous Flow Synthesis

Green Chemistry Metrics

- E-factor : 15–20 (solvent recovery reduces to 5–8).

- PMI (Process Mass Intensity) : 30–40 kg/kg product.

Challenges and Troubleshooting

Common Side Reactions

Purification Difficulties

- Column Chromatography : Necessary for removing unreacted amine and acid chloride byproducts.

- Alternative : Crystallization from ethanol/water (1:3) improves yield to 70%.

Q & A

Q. Table 1: Key Characterization Data

| Method | Data/Outcome | Reference |

|---|---|---|

| Elemental Analysis | C: 45.85%; H: 4.71%; N: 16.43% | |

| HRMS | [M+1]⁺ = 341.0744 | |

| ¹H NMR (DMSO-d⁶) | δ 1.3 (t, CH₂CH₃), δ 2.5 (s, CH₃) |

Advanced: How can researchers resolve contradictions in reported synthetic pathways?

Answer:

Discrepancies in synthesis (e.g., incorrect carbohydrazide formation ) require:

- Replication Studies : Reproduce reactions under varied conditions (solvent, temperature).

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., ethyl 2-amino derivatives).

- Cross-Validation : Compare melting points (e.g., literature reports vs. observed m.p. differences >87°C) .

Advanced: What computational strategies predict the compound’s reactivity or binding properties?

Answer:

- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Screen against biological targets (e.g., enzymes in thiazole-pyrimidine pathways) using software like AutoDock .

- Crystallographic Software : SHELXPRO refines experimental data for structure-activity relationships .

Advanced: How does structural modification of the thiazole core impact biological activity?

Answer:

Comparative studies with analogs reveal:

- Substituent Effects : Adding hydroxyl/methoxy groups (e.g., Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate) enhances solubility but may reduce antimicrobial activity .

- Pharmacophore Mapping : The 4,6-dimethylpyrimidin-2-ylthio group is critical for inhibiting bacterial dihydrofolate reductase .

Q. Table 2: Analog Comparison

| Analog Modification | Observed Effect | Reference |

|---|---|---|

| Propanamido side chain | Increased cytotoxicity | |

| Chlorinated phenyl group | Enhanced enzyme inhibition |

Advanced: What methodologies assess impurity profiles in large-scale synthesis?

Answer:

- LC-MS/MS : Quantifies trace impurities (e.g., Febuxostat-related derivatives) at ppm levels .

- Stability Studies : Accelerated degradation (heat/humidity) identifies hydrolytic byproducts (e.g., carboxylate derivatives) .

Advanced: How can researchers leverage this compound as a precursor for complex heterocycles?

Answer:

The compound serves as a scaffold for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.